molecular formula C9H14N2 B13448433 6-Isobutylpyridin-3-amine

6-Isobutylpyridin-3-amine

Cat. No.: B13448433
M. Wt: 150.22 g/mol
InChI Key: CMGUMUKKWBMCIG-UHFFFAOYSA-N
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Description

6-Isobutylpyridin-3-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the direct alkylation of pyridine derivatives. This process typically requires the use of strong bases and alkyl halides under controlled conditions to achieve the desired substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Isobutylpyridin-3-amine include other pyridine derivatives such as 2-isobutylpyridine and 4-isobutylpyridine . These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets this compound apart is its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules . This unique structure makes it a valuable compound for targeted research and applications.

Biological Activity

6-Isobutylpyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with an isobutyl group at the 6-position and an amino group at the 3-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits antitumor activity through several mechanisms:

  • Induction of Apoptosis : Studies show that this compound can induce apoptosis in cancer cells. For instance, when K562 leukemia cells were treated with varying concentrations of this compound, a dose-dependent increase in apoptosis was observed. The total apoptosis rates increased significantly compared to controls, indicating a potent pro-apoptotic effect .
  • Cell Cycle Arrest : The compound also affects cell cycle distribution. In treated K562 cells, there was a notable increase in the G0/G1 phase population, suggesting that this compound may inhibit cell proliferation by arresting the cell cycle at this phase .
  • Protein Expression Modulation : Western blot analyses revealed that treatment with this compound led to decreased levels of Bcl-2 (an anti-apoptotic protein) and increased levels of Bax (a pro-apoptotic protein). This shift in protein expression supports its role in promoting apoptosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observation Reference
Apoptosis InductionDose-dependent increase in apoptosis in K562 cells
Cell Cycle ArrestIncreased G0/G1 phase population
Protein Expression ChangesDecreased Bcl-2 and increased Bax levels

Case Studies

Several studies have explored the effects of this compound on various cancer cell lines:

  • K562 Cells : As mentioned, treatment resulted in significant apoptosis and cell cycle arrest.
  • Additional Cell Lines : While specific data for other cell lines treated with this compound is limited, its structural analogs have shown similar antiproliferative effects against various cancers, indicating potential broader applicability .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

6-(2-methylpropyl)pyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5,10H2,1-2H3

InChI Key

CMGUMUKKWBMCIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=C(C=C1)N

Origin of Product

United States

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